Product packaging for Verlukast sodium(Cat. No.:CAS No. 162377-77-7)

Verlukast sodium

Cat. No.: B12782791
CAS No.: 162377-77-7
M. Wt: 537.1 g/mol
InChI Key: XNAYQOBPAXEYLI-LQKFMROPSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Medicinal Chemistry Approaches to Styrylquinoline Lead Structures

The chemical backbone of verlukast (B1683815) sodium is a styrylquinoline core. ncats.ioncats.io This class of compounds was identified as a promising scaffold for developing LTD4 receptor antagonists. nih.gov Medicinal chemists explored various derivatives of the styrylquinoline structure, aiming to optimize its affinity and selectivity for the CysLT1 receptor, the primary receptor for LTD4. ncats.io The styrylquinoline moiety, a quinoline (B57606) ring linked to a phenyl ring via an ethylene (B1197577) bridge, provided a rigid and planar conformation that was found to be conducive to binding at the receptor site. nih.gov

Iterative Design and Optimization in Leukotriene D4 Antagonist Discovery

The path to verlukast sodium involved a process of iterative design and optimization. atsjournals.org Starting from initial lead compounds, scientists systematically modified the styrylquinoline structure to enhance its pharmacological properties. This involved altering various substituents on both the quinoline and phenyl rings, as well as modifying the linker chain. The goal was to improve potency, selectivity, and pharmacokinetic properties. This iterative process is a hallmark of modern drug discovery, allowing for the refinement of a chemical series to yield a clinical candidate. science.gov

Derivation from Precursor Compounds: The Case of MK-571

This compound was derived from a precursor racemic compound known as MK-571. atsjournals.org MK-571 was a potent and selective LTD4 receptor antagonist that showed efficacy in animal models and early human studies. nih.gov It was developed from a styrylquinoline lead structure based on a hypothetical model of the LTD4 receptor. ncats.ioncats.io MK-571 demonstrated the ability to block the actions of LTD4 and inhibit antigen-induced bronchoconstriction. nih.gov However, further development of MK-571 as a racemic mixture was halted due to safety concerns, specifically the induction of peroxisome proliferation in preclinical studies. atsjournals.org

Enantiomeric Considerations: R-Enantiomer (Verlukast) as the Biologically Active Entity

A critical breakthrough in the development program came with the resolution of the enantiomers of MK-571. atsjournals.org It was discovered that the biological activity, specifically the potent antagonism of the LTD4 receptor, resided almost exclusively in the R-enantiomer, which was named verlukast (also known as MK-679). atsjournals.orgguidetomalariapharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.org Conversely, the undesirable peroxisomal proliferative activity was associated with the S-enantiomer. atsjournals.org This finding was pivotal, as it allowed for the advancement of the single, biologically active enantiomer, verlukast, into further clinical development, free from the toxicity associated with its stereoisomer. atsjournals.org The pharmacological profile of verlukast was found to be similar to that of the racemic MK-571. nih.gov

Interactive Data Tables

Binding Affinity of Verlukast

CompoundTargetSpeciesAssay TypeValueUnit
VerlukastCysLT1 ReceptorGuinea PigIC503.1nM
VerlukastCysLT1 ReceptorHuman LungIC508.0nM
VerlukastCysLT1 ReceptorU937 CellsIC5010.7nM

This table summarizes the in vitro binding affinity of Verlukast to the CysLT1 receptor in different preparations. Data from bocsci.com.

Functional Antagonism of Verlukast

TissueAgonist-log KB
Guinea Pig TracheaLeukotriene C48.6
Guinea Pig TracheaLeukotriene D48.8
Guinea Pig TracheaLeukotriene E48.9
Human TracheaLeukotriene D48.3

This table shows the functional antagonist activity of Verlukast against leukotriene-induced contractions in isolated tracheal tissues. Data from nih.govbocsci.com.

Characterization of Receptor Binding Kinetics

The affinity and selectivity of this compound for its target receptor, CysLT1R, have been characterized through various radioligand binding assays and functional studies. These studies are crucial for understanding the potency and specificity of the compound.

Equilibrium Dissociation Constants (Ki) and Inhibitory Concentration (IC50) at CysLT1R

Verlukast demonstrates high-affinity binding to the CysLT1 receptor across different species and tissues. The half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the specific binding of a radiolabeled ligand (typically [3H]LTD4), is in the low nanomolar range. This indicates a potent interaction with the receptor.

In studies using guinea pig lung homogenates, Verlukast exhibited an IC50 value of 3.1 nM for the inhibition of [3H]leukotriene D4 binding. nih.gov A similar high potency was observed in human lung homogenates, with a reported IC50 of 8.0 nM. nih.gov In a cellular model using dimethyl sulfoxide-differentiated U937 cell membranes, the IC50 was determined to be 10.7 nM. nih.gov

Functional antagonism studies, which measure the ability of the drug to inhibit the physiological response to an agonist, provide another measure of receptor affinity, often expressed as the equilibrium dissociation constant (KB). These values for Verlukast also confirm its high potency at the CysLT1R. nih.gov

PreparationParameterValueLigand
Guinea Pig Lung HomogenatesIC503.1 ± 0.5 nM[3H]Leukotriene D4
Human Lung HomogenatesIC508.0 ± 3.0 nM[3H]Leukotriene D4
U937 Cell MembranesIC5010.7 ± 1.6 nM[3H]Leukotriene D4
Guinea Pig Trachea-log KB8.8Leukotriene D4
Human Trachea-log KB8.3 ± 0.2Leukotriene D4

Specificity and Selectivity Profiling Against Other Leukotriene Receptors (e.g., CysLT2R, LTB4 Receptor)

A key aspect of Verlukast's pharmacodynamic profile is its selectivity for the CysLT1R over other related receptors. The cysteinyl leukotriene receptor family includes at least one other major subtype, CysLT2R, which binds LTC4 and LTD4 with similar affinity. nih.gov

Verlukast has been shown to be highly selective for CysLT1R. In binding assays with guinea pig lung homogenates, it was essentially inactive against the binding of [3H]leukotriene C4, a primary ligand for the CysLT2R, with reported IC50 values in the micromolar range (19 and 33 µM). nih.gov This represents a selectivity of over 1000-fold for CysLT1R compared to the LTC4 binding site.

Furthermore, the functional selectivity of Verlukast is demonstrated by its inability to antagonize bronchoconstriction induced by agents that act through different pathways, such as arachidonic acid or histamine. nih.gov There is no significant evidence to suggest that Verlukast interacts with the leukotriene B4 (LTB4) receptors, BLT1 or BLT2, which are part of a distinct class of leukotriene receptors that mediate the chemotactic actions of LTB4. nih.govnih.govcopsac.com

Receptor/Ligand SiteParameterValueSelectivity (Fold) vs. CysLT1R
CysLT1R ([3H]LTD4 binding)IC503.1 nM-
CysLT ([3H]LTC4 binding)IC50>19,000 nM>1000-fold

Mechanisms of Action at the Cysteinyl Leukotriene Receptor 1 (CysLT1R)

Verlukast exerts its effects by directly competing with endogenous cysteinyl leukotrienes for binding to the CysLT1R, thereby inhibiting the downstream signaling cascades that lead to inflammatory and contractile responses.

Competitive Antagonism of Leukotriene D4 (LTD4) Activity

Verlukast functions as a competitive antagonist at the CysLT1R. This means it binds reversibly to the same site as the endogenous agonist, leukotriene D4 (LTD4), without activating the receptor. By occupying the receptor, it prevents LTD4 from binding and initiating a cellular response.

This competitive antagonism has been demonstrated in functional assays. Verlukast effectively antagonizes the contractile effects of LTD4 on both guinea pig and human isolated tracheal smooth muscle. nih.gov In in vivo studies, Verlukast has been shown to block bronchoconstriction induced by intravenous administration of LTD4 in anesthetized guinea pigs and conscious squirrel monkeys. nih.gov This direct and surmountable blockade of LTD4-induced physiological responses is the hallmark of its competitive antagonist mechanism.

Impact on Downstream Signaling Pathways and Cellular Responses

The CysLT1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 class of G proteins. nih.govnih.gov Activation of the CysLT1R by an agonist like LTD4 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. nih.gov This calcium mobilization is a critical event in smooth muscle contraction and other cellular responses like eosinophil migration. By competitively blocking the CysLT1R, Verlukast prevents LTD4 from initiating this Gq-mediated signaling pathway, thereby inhibiting the subsequent rise in intracellular calcium and blocking the associated cellular responses.

Interaction with Membrane Transporter Proteins

In addition to its primary action at the CysLT1R, Verlukast and its related compounds have been shown to interact with certain membrane transporter proteins, specifically members of the ATP-binding cassette (ABC) transporter family. Verlukast is the R-enantiomer of the racemic compound MK-571, and their pharmacological profiles are known to be similar. nih.gov Research on MK-571 has provided significant insights into this aspect of the compound's activity.

MK-571 has been identified as a potent inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. nih.govsolvobiotech.comsolvobiotech.com MRP1 is an efflux transporter that plays a role in transporting a wide range of molecules, including the endogenous CysLT1R agonist leukotriene C4 (LTC4), out of cells. nih.govsolvobiotech.com

MK-571 has also been shown to inhibit the transport activity of Multidrug Resistance-Associated Protein 4 (MRP4, or ABCC4). nih.gov MRP4 is another ABC transporter responsible for the efflux of various signaling molecules and drugs. nih.govnih.gov The inhibitory effect of LTD4 receptor antagonists like MK-571 on MRP4-mediated transport of LTB4 and LTC4 has been documented. nih.gov Given the pharmacological similarity between Verlukast and MK-571, it is likely that Verlukast also interacts with these ABC transporters, an action that is independent of its CysLT1R antagonism.

Studies on Multidrug Resistance Protein 1 (MRP1/ABCC1) Inhibition

This compound, often referred to in literature by its racemic mixture designation MK-571, is a well-established inhibitor of MRP1-mediated transport. tocris.com Its inhibitory properties have been demonstrated across a variety of in vitro models, including numerous cancer cell lines that overexpress MRP1, leading to multidrug resistance.

The inhibitory effect of this compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the MRP1-mediated efflux of a particular substrate. These values can vary depending on the cell line, the substrate being transported, and the specific experimental conditions.

A notable application of this compound's MRP1 inhibitory activity is in the reversal of multidrug resistance in cancer cells. For instance, studies have shown that Verlukast can restore the sensitivity of resistant cancer cells to chemotherapeutic agents that are substrates of MRP1. In multidrug-resistant cell lines such as the human promyelocytic leukemia cell line HL60/AR and the small cell lung cancer cell line GLC4/ADR, Verlukast (as MK-571) has been shown to dose-dependently reverse resistance to vincristine. nih.gov Complete reversal of vincristine resistance was achieved at concentrations of 30 µM in HL60/AR cells and 50 µM in GLC4/ADR cells. nih.gov

Furthermore, in doxorubicin-resistant A549/DX lung cancer cells, the cytotoxic effects of certain compounds were reversed by the co-administration of 25 µM MK-571, confirming that MRP1 is a key target. nih.gov Similarly, in KB-CV60 cells overexpressing ABCC1, 25 µM MK-571 was effective in reversing betulin-induced resistance. nih.gov Research on glioblastoma multiforme (GBM) cells has also demonstrated that MK-571 can enhance the cytotoxic effects of vincristine and etoposide, both of which are MRP1 substrates. nih.gov

The table below summarizes key findings from various studies on the inhibition of MRP1 by this compound (MK-571).

Cell LineSubstrateVerlukast (MK-571) ConcentrationObserved EffectReference
HL60/AR (Human promyelocytic leukemia)Vincristine30 µMComplete reversal of resistance nih.gov
GLC4/ADR (Human small cell lung cancer)Vincristine50 µMComplete reversal of resistance nih.gov
GLC4/ADR (Human small cell lung cancer)Doxorubicin80 µMReversal of resistance portico.org
A549/DX (Human lung carcinoma)Various cytotoxic compounds25 µMReversal of cytotoxicity nih.gov
KB-CV60 (Human oral epidermoid carcinoma)Betulin25 µMReversal of resistance nih.gov
Glioblastoma Multiforme (GBM) cellsVincristine and EtoposideNot specifiedEnhanced cytotoxic effect nih.gov
HeLa T5 membrane vesiclesLeukotriene C4Ki = 0.6 µMInhibition of ATP-dependent transport portico.org

Mechanistic Insights into Modulation of Efflux Transporters

The mechanism by which this compound inhibits MRP1 is primarily attributed to its nature as a structural analog of leukotriene C4 (LTC4), a high-affinity endogenous substrate of MRP1. portico.org This structural similarity allows this compound to act as a competitive inhibitor, binding to the same transport site on the MRP1 protein as LTC4 and other substrates. selleckchem.com

The binding of this compound to MRP1 has been shown to interfere with the transport of various structurally and functionally diverse substrates, including anticancer drugs and conjugated organic anions. This competitive binding effectively blocks the efflux of these substrates from the cell, leading to their intracellular accumulation and, in the case of chemotherapeutic agents, enhanced cytotoxicity.

The function of MRP1 as an efflux pump is an active process that requires energy in the form of ATP hydrolysis, which is carried out by the nucleotide-binding domains (NBDs) of the protein. The binding of a substrate and ATP induces conformational changes in MRP1, leading to the translocation of the substrate across the cell membrane. It is understood that modulators of MRP1, such as this compound, can interfere with this process. The inhibition of MRP1's ATPase activity is a key aspect of this modulation. For instance, in A549/DX cells, a 25 µM concentration of MK-571 was found to fully inhibit the ATPase activity of MRP1. nih.gov

Molecular modeling studies have provided further insights into the structure of MRP1, though the precise atomic-level interactions with inhibitors like this compound are still an area of active investigation. merckmillipore.com The transporter consists of multiple transmembrane domains (TMDs) that form the substrate translocation pathway and the aforementioned NBDs that power the transport cycle. It is believed that inhibitors like this compound bind within the transmembrane domains, thereby preventing the binding of other substrates or locking the transporter in a conformation that is not conducive to transport.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN2NaO3S2 B12782791 Verlukast sodium CAS No. 162377-77-7

Properties

CAS No.

162377-77-7

Molecular Formula

C26H26ClN2NaO3S2

Molecular Weight

537.1 g/mol

IUPAC Name

sodium;3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate

InChI

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;/t26-;/m1./s1

InChI Key

XNAYQOBPAXEYLI-LQKFMROPSA-M

Isomeric SMILES

CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]

Canonical SMILES

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]

Origin of Product

United States

The Chemical Compound Verlukast Sodium

Development and Identification

Verlukast (B1683815) sodium, also known by the developmental codes MK-0679, MK-571, and L-668019, is a potent and selective cysteinyl leukotriene receptor antagonist developed by Merck. ncats.ioontosight.ai It was discovered as part of a research program aimed at identifying orally active antagonists of the leukotriene D₄ (LTD₄) receptor. ncats.io The development of Verlukast emerged from a styrylquinoline lead structure, based on a hypothetical model of the LTD₄ receptor. ncats.io The active form of the compound is the (R)-(E)- enantiomer. ontosight.ai Although it underwent significant preclinical and some early clinical investigation for the treatment of asthma, its development was ultimately discontinued (B1498344). annualreports.com

Chemical Structure and Properties

The chemical name for Verlukast is 3-[{3-[2-(7-chloro-quinolin-2-yl)-vinyl]-phenyl}-(2-dimethylcarbamoyl-ethylsulfanyl)-methylsulfanyl]-propionic acid. ontosight.ai Its sodium salt form is chemically identified as 5-(3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamoyl-4,6-dithiaoctanoic acid sodium salt. ontosight.ai

The molecular structure of Verlukast incorporates a quinoline (B57606) ring, a phenyl ring, and a propanoic acid chain, which are crucial for its pharmacological activity. ontosight.ai

Table of Chemical Properties

Property Value
Molecular Formula C₂₆H₂₇ClN₂O₃S₂
Molecular Weight 515.1 g/mol

| Chemical Class | Quinoline derivative |

Preclinical Pharmacological Characterization of Verlukast Sodium

In Vitro Functional Assays

Antagonism of Leukotriene-Induced Contractions in Isolated Airway Smooth Muscle

Verlukast (B1683815) has demonstrated significant antagonistic activity against leukotriene-induced contractions in isolated airway smooth muscle preparations from both guinea pigs and humans. In functional assays, verlukast effectively antagonized contractions induced by leukotriene C4 (LTC4), LTD4, and leukotriene E4 (LTE4) in guinea-pig trachea. cdnsciencepub.comnih.gov Similarly, it inhibited LTD4-induced contractions in human trachea. cdnsciencepub.comnih.gov

Notably, the antagonistic effect of verlukast was specific to leukotriene-mediated pathways. At concentrations significantly higher than those required for effective LTD4 receptor antagonism, verlukast showed minimal to no significant inhibition of contractions induced by other contractile agents such as histamine, prostaglandin (B15479496) D2, and serotonin. cdnsciencepub.com This selectivity underscores its targeted mechanism of action at the cysteinyl leukotriene receptor 1 (CysLT1R). benchchem.com

Tissue PreparationAgonistVerlukast ConcentrationAntagonistic Effect (-log KB)
Guinea-Pig TracheaLTC460 nM8.6
Guinea-Pig TracheaLTD460 nM8.8
Guinea-Pig TracheaLTE460 nM8.9
Human TracheaLTD460 nM8.3 ± 0.2
Data sourced from Jones et al. (1991) cdnsciencepub.comnih.gov

Evaluation in Cultured Cell Lines and Primary Cell Models (e.g., dU937 cells)

The interaction of verlukast with the LTD4 receptor has been further elucidated using cultured cell lines, particularly dimethyl sulfoxide-differentiated U937 (dU937) cells, which express the CysLT1 receptor. cdnsciencepub.comnih.govcdnsciencepub.com In membrane preparations from these cells, verlukast demonstrated potent and selective inhibition of [3H]leukotriene D4 binding. cdnsciencepub.comnih.gov

Binding studies confirmed that verlukast acts as a competitive antagonist at the LTD4 receptor. cdnsciencepub.com Schild analysis of binding data in dU937 cell membranes yielded a KB value for verlukast that was in good agreement with its calculated Ki value, further supporting a competitive interaction. cdnsciencepub.com These in vitro cell-based assays have been instrumental in quantifying the high affinity and selectivity of verlukast for the human LTD4 receptor. cdnsciencepub.com

Cell/Tissue PreparationAssayVerlukast IC50 (nM)
Guinea-Pig Lung Homogenates[3H]LTD4 Binding3.1 ± 0.5
Human Lung Homogenates[3H]LTD4 Binding8.0 ± 3.0
dU937 Cell Membranes[3H]LTD4 Binding10.7 ± 1.6
Data sourced from Jones et al. (1991) cdnsciencepub.comnih.gov

In Vivo Efficacy Studies in Animal Models

Attenuation of Bronchoconstriction in Sensitized Animal Species

Verlukast has shown marked efficacy in attenuating bronchoconstriction in various sensitized animal models. In anesthetized guinea pigs, both intravenous and aerosol administration of verlukast antagonized bronchoconstriction induced by intravenous LTD4. cdnsciencepub.comnih.gov Furthermore, intraduodenal administration of verlukast was effective against LTD4-induced bronchoconstriction in this species. cdnsciencepub.comnih.gov

In conscious squirrel monkeys, a non-human primate model of allergic asthma, both oral and aerosol administration of verlukast effectively blocked LTD4-induced bronchoconstriction. cdnsciencepub.comnih.govnih.gov These findings demonstrate the in vivo potency and bioavailability of verlukast in counteracting the bronchospastic effects of cysteinyl leukotrienes.

Animal ModelRoute of AdministrationChallengeOutcome
Anesthetized Guinea PigsIntravenous, AerosolIntravenous LTD4Antagonism of bronchoconstriction
Anesthetized Guinea PigsIntraduodenal (0.25 mg/kg)Intravenous LTD4 (0.2 µg/kg)Antagonism of bronchoconstriction
Conscious Squirrel MonkeysOral, AerosolAerosol LTD4Blockade of bronchoconstriction
Data sourced from Jones et al. (1991) cdnsciencepub.comnih.gov

Assessment of Anti-Inflammatory Properties in Non-Human Disease Models (e.g., ovalbumin-induced models)

The anti-inflammatory potential of verlukast has been investigated in preclinical models of allergic airway inflammation, such as the ovalbumin (OVA)-sensitized rat model. cdnsciencepub.comnih.gov In this model, which mimics key features of allergic asthma, orally administered verlukast demonstrated a dose-dependent inhibition of antigen-induced dyspnea. cdnsciencepub.comnih.gov The ovalbumin model is known to induce a Th2-driven inflammatory response characterized by eosinophilia and mucus production, suggesting that verlukast's efficacy extends beyond simple bronchodilation to encompass modulation of the underlying inflammatory cascade. nih.gov

Specifically, in conscious sensitized rats pretreated with methysergide, verlukast significantly blocked ovalbumin-induced bronchoconstriction. cdnsciencepub.comnih.gov This provides evidence for the role of verlukast in mitigating the inflammatory response to allergen exposure in a relevant disease model. benchchem.com

Animal ModelTreatmentChallengeEffect
Conscious Sensitized Rats (pretreated with methysergide)Oral VerlukastOvalbuminDose-dependent inhibition of antigen-induced dyspnea
Data sourced from Jones et al. (1991, 1991) cdnsciencepub.comnih.govcdnsciencepub.com

Modulation of Immune Cell Chemotaxis in Preclinical Settings

While direct studies on verlukast's effect on immune cell chemotaxis are not extensively detailed in the provided search results, its mechanism of action as a CysLT1 receptor antagonist strongly implies an impact on this process. Cysteinyl leukotrienes are potent chemoattractants for various immune cells, including eosinophils and monocytes. ibidi.com By blocking the CysLT1 receptor, verlukast is expected to inhibit the migration of these inflammatory cells to sites of allergic inflammation.

The recruitment of immune cells is a critical step in the pathogenesis of asthma and other inflammatory diseases. ibidi.com The demonstrated efficacy of verlukast in animal models of allergic inflammation, such as the ovalbumin-sensitized rat, indirectly supports its ability to modulate immune cell trafficking. cdnsciencepub.comnih.gov Further investigation would be necessary to directly quantify the effects of verlukast on the chemotaxis of specific immune cell populations in preclinical settings.

Comprehensive Synthetic Routes to Verlukast Sodium

The synthesis of this compound is a multi-step process that involves the careful construction of its complex molecular architecture. One of the documented manufacturing processes begins with 7-chloroquinaldine and proceeds through several key transformations. chemicalbook.com

A general synthetic scheme can be outlined as follows:

Bromination : The synthesis starts with the bromination of 7-chloroquinaldine using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride (CCl4), under reflux. This step yields 2-bromomethyl-7-chloroquinoline. chemicalbook.com

Phosphonium (B103445) Salt Formation : The resulting 2-bromomethyl-7-chloroquinoline is then reacted with triphenylphosphine (B44618) in a solvent like acetonitrile (B52724) to produce the key Wittig reagent, (7-chloroquinolin-2-yl)-methyltriphenylphosphonium bromide. chemicalbook.com

Thioacetal Intermediate Synthesis : Concurrently, an aldehyde intermediate is prepared. This involves the reaction of isophthalaldehyde (B49619) with methyl 3-mercaptopropionate (B1240610) in the presence of trimethylsilyl (B98337) chloride to form dimethyl 5-(3-formylphenyl)-4,6-dithianonanedioate. chemicalbook.com

Wittig Olefination : The phosphonium salt and the aldehyde intermediate undergo a Wittig reaction to form the characteristic (E)-styryl linkage, connecting the quinoline (B57606) and phenyl rings. chemicalbook.com This step is crucial for establishing the correct geometry of the double bond.

Amide Formation : The ester group on the side chain is converted to a dimethylamide. This is achieved by first hydrolyzing the methyl ester and then reacting the resulting carboxylic acid with dimethylamine. chemicalbook.com

Selective Hydrolysis : The final step to obtain the active acid involves the selective hydrolysis of the remaining methyl ester at the end of the dithiaoctanoic acid chain. This is typically accomplished using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as dimethoxyethane (DME) and water. chemicalbook.com

Salt Formation : The final Verlukast acid is converted to its sodium salt to enhance its solubility and stability for pharmaceutical applications. benchchem.com

StepStarting Material(s)Key ReagentsProductPurpose
17-ChloroquinaldineN-Bromosuccinimide, Benzoyl Peroxide2-Bromomethyl-7-chloroquinolineIntroduction of a reactive handle for phosphonium salt formation. chemicalbook.com
22-Bromomethyl-7-chloroquinolineTriphenylphosphine(7-Chloroquinolin-2-yl)-methyltriphenylphosphonium bromidePreparation of the Wittig reagent. chemicalbook.com
3Isophthalaldehyde, Methyl 3-mercaptopropionateTrimethylsilyl chlorideDimethyl 5-(3-formylphenyl)-4,6-dithianonanedioateSynthesis of the side-chain component. chemicalbook.com
4Phosphonium salt, Aldehyde intermediateBase (e.g., NaH)Styrylquinoline dithioesterCreation of the core (E)-ethenyl linkage via Wittig reaction. chemicalbook.com
5Styrylquinoline dithioesterLiOH, then DimethylamineAmide intermediateFormation of the dimethylcarbamoyl group. chemicalbook.com
6Amide intermediateLithium Hydroxide (LiOH)Verlukast (acid form)Selective hydrolysis to yield the final carboxylic acid. chemicalbook.com
7Verlukast (acid form)Sodium Hydroxide or other sodium baseThis compoundFormation of the final, more stable salt form. benchchem.com

Methodologies for Stereoselective Synthesis of the Active Enantiomer

Verlukast is the specific (R)-enantiomer of the compound MK-571. cdnsciencepub.com This stereochemical specificity is critical for its biological activity, necessitating synthetic methods that can selectively produce this enantiomer in high purity. benchchem.com

Enzymatic Resolution: A highly effective method for achieving stereoselectivity is through biocatalysis. Researchers have developed a process utilizing microbial lipases for the stereospecific hydrolysis of a prochiral diester intermediate in the Verlukast synthesis. This enzymatic approach offers superior stereoselectivity compared to many traditional chemical methods. benchchem.com A screening of various lipase-producing microorganisms identified Pseudomonas aeruginosa (strain MB 5001) as an optimal choice, providing a high rate of synthesis for the desired ester acid with excellent enantiomeric excess (>98%) and minimal formation of the undesired diacid byproduct. benchchem.com

Performance of Selected Microbial Lipases in Stereoselective Hydrolysis

Microorganism Ester Acid Synthesis Rate (μ g/unit/h ) Diacid Formation (%) Enantiomeric Excess (%)
Pseudomonas aeruginosa (MB 5001) 0.98 <1 >98
Various other strains <0.01 to 0.85 0 to 35 75 to >98

Data sourced from a systematic screening of 57 lipase-producing microorganisms. benchchem.com

Chiral Reagents: Another strategy involves the use of chiral reagents to direct the stereochemical outcome of a key reaction. For instance, a hydroboration methodology has been explored where ketones are reduced using boranes derived from chiral α-pinenes. This approach can establish the required stereocenter in a precursor to the final molecule. benchchem.com

Development of Key Synthetic Intermediates and Reaction Optimization

The industrial-scale synthesis of this compound requires the efficient preparation of several key intermediates and the optimization of reaction conditions to maximize yield and ensure safety and purity. benchchem.com

Key Synthetic Intermediates: The synthesis relies on the timely and efficient production of several crucial building blocks.

IntermediateRole in Synthesis
2-Bromomethyl-7-chloroquinoline A primary intermediate formed from the starting material, it serves as the electrophile for the synthesis of the phosphonium salt. chemicalbook.com
(7-Chloroquinolin-2-yl)-methyltriphenylphosphonium bromide The phosphonium salt is the key component for the Wittig reaction, enabling the formation of the C=C double bond with the correct (E)-stereochemistry. benchchem.comchemicalbook.com
Dimethyl 5-(3-formylphenyl)-4,6-dithianonanedioate This aldehyde-containing dithioacetal is the other half of the Wittig olefination, providing the phenyl ring and the complex side chain. chemicalbook.com

Reaction Optimization: For large-scale manufacturing, optimization focuses on several areas:

Reagent Selection : A significant consideration is the replacement of hazardous reagents. The use of carbon tetrachloride in the initial bromination step is a prime example where replacement with more environmentally benign solvents is desirable. benchchem.comchemicalbook.com

Purification : Developing efficient purification protocols, such as chromatography and crystallization, is essential to ensure the high purity of the final active pharmaceutical ingredient (API). benchchem.com

Analog Synthesis for Structure-Activity Relationship Exploration

The development of Verlukast was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity for the CysLT1 receptor. This exploration involved the synthesis and evaluation of numerous analogs. ncats.io

The journey began with a quinoline-containing lead structure. A key modification was the incorporation of a dithioacetal linkage, a feature seen in compounds from other research groups, which proved beneficial for activity. atsjournals.org The replacement of one of the carboxylic acids in an earlier lead with a dimethylcarbamoyl group led to the racemic compound MK-571. Subsequent resolution of the enantiomers yielded Verlukast, the more active (R)-enantiomer. cdnsciencepub.comatsjournals.org

Comparison of Verlukast and Related Analogs

Compound Core Structure Key Side Chain Features Significance
Verlukast Styrylquinoline Dithioacetal with terminal carboxylic acid and a dimethylamide group. benchchem.com Potent and selective CysLT1 antagonist; the (R)-enantiomer of MK-571. ncats.iocdnsciencepub.com
Zafirlukast Indole Carbamate linking to a cyclopentyl ring; methoxybenzene group. An early, potent CysLT1 antagonist with a different heterocyclic core. nih.gov

| Montelukast | Styrylquinoline | Contains a cyclopropylacetic acid moiety and a tertiary alcohol. asianpubs.org | Developed from the Verlukast scaffold with modifications for improved potency and bioavailability. asianpubs.org |

This systematic exploration of analogs, by modifying the heterocyclic core, the linker, and the acidic side chain, was instrumental in mapping the pharmacophore of the CysLT1 receptor and in the discovery of clinically successful asthma therapies. atsjournals.orgasianpubs.org

Identification of Essential Structural Motifs for CysLT1R Antagonism

The journey to identify potent CysLT1R antagonists like Verlukast began with several approaches, including the design of analogs based on the structure of the natural ligand, leukotriene D4 (LTD4), and the screening of chemical libraries. wikipedia.org These efforts led to the establishment of a general pharmacophore model for CysLT1R antagonists. This model requires three key features: an acidic or negatively ionizable group, a hydrogen-bond acceptor, and multiple hydrophobic regions to mimic the lipophilic tail of LTD4. wikipedia.org

In Verlukast, these essential motifs are clearly represented:

An Acidic Group: The propanoic acid moiety provides the necessary acidic center, which is crucial for anchoring the molecule to a corresponding basic residue in the receptor. SAR studies on related compounds have shown that a negatively charged group is preferred for high affinity. acs.org

Hydrophobic Regions: Verlukast possesses two main hydrophobic regions. The first is the large, lipophilic 7-chloro-2-quinolinyl group. The second is the substituted phenyl ring connected via a styryl linkage. These aromatic systems are believed to mimic the hydrophobic tetraene tail of LTD4 and engage in hydrophobic interactions within the receptor pocket. wikipedia.org

A Hydrogen-Bond Acceptor: The amide group within the side chain can act as a hydrogen-bond acceptor, further contributing to the binding affinity. nih.gov

Stereochemistry and Conformation: The stereochemistry at the carbon bearing the thioacetal side chain is critical. Verlukast is the (R)-enantiomer of the racemic compound MK-571, and it is this enantiomer that possesses the majority of the biological activity. acs.orguni-bonn.de Furthermore, the (E)-configuration of the ethenyl (styryl) linkage between the quinoline and phenyl rings is crucial for maintaining the optimal geometry for receptor binding. nih.govbenchchem.com

Influence of Quinoline Core and Thioacetal Side Chains on Biological Activity

The quinoline core and the thioacetal side chain are defining features of Verlukast and its immediate precursors, and their modification has a profound impact on biological activity.

The quinoline core serves as a major hydrophobic anchor. Its development stemmed from early leads identified through screening. atsjournals.orgatsjournals.org The substitution pattern on the quinoline ring is critical for potency. For instance, the 7-chloro substituent on the quinoline ring of Verlukast and its successor, Montelukast, was found to enhance π-π stacking interactions with phenylalanine residues within the CysLT1R binding pocket, thereby increasing binding affinity. benchchem.com Studies on related quinoline-containing CysLT1R antagonists have demonstrated that the point of attachment and the nature of the linker connecting the quinoline to the rest of the molecule are vital. An ethenyl linker, as seen in Verlukast, and a methoxy (B1213986) linker have both been successfully employed, but their optimal substitution pattern on the central aromatic ring differs, highlighting the precise spatial requirements of the receptor. acs.org

The thioacetal side chain was a key innovation in early CysLT1R antagonist design, incorporated to mimic the peptide portion of LTD4 and to correctly position the terminal acidic group. nih.govatsjournals.org Molecular modeling suggested that the dithioacetal linkage could effectively replicate the dihedral angles of the natural ligand's conformation. benchchem.com While essential for the high potency of Verlukast (MK-679), this part of the molecule was also implicated in its metabolic liabilities. benchchem.com This led to further exploration of this region in the subsequent development of Montelukast.

The following table illustrates the importance of the quinoline and linker moieties in a series of flavone-based CysLT1 antagonists, which share structural similarities with the quinoline portion of Verlukast.

CompoundQuinoline LinkerCarboxyl PositionCysLT1 Affinity (IC50, nM)
Analog 13'-(2-quinolinylmethoxy)6-carboxy>1000
Analog 23'-(2-quinolinylmethoxy)8-carboxy15
Analog 33'-[2-(2-quinolinyl)ethenyl]6-carboxy110
Analog 43'-[2-(2-quinolinyl)ethenyl]8-carboxy29

Data derived from structure-affinity relationship studies of carboxyflavones. acs.org

Systematic Chemical Modifications and Their Impact on Potency and Selectivity

The development of Verlukast and its evolution into Montelukast is a prime example of systematic chemical modification leading to improved drug properties. The initial lead, MK-571, was a racemic mixture. researchgate.net The first major refinement was the resolution of its enantiomers, which revealed that the CysLT1R antagonist activity resided almost exclusively in the (R)-enantiomer, named Verlukast (MK-679). acs.orguni-bonn.de

Despite its high potency, concerns over the safety profile of Verlukast prompted further modifications. atsjournals.org The focus of these efforts was the thioacetal side chain containing the amide and carboxylic acid. An extensive SAR analysis led to the replacement of this entire side chain with a 2-(1-(mercaptomethyl)cyclopropyl)acetic acid group. benchchem.com This modification, which resulted in Montelukast, maintained the critical distance and orientation of the acidic group relative to the hydrophobic quinoline core but significantly improved the compound's safety profile. atsjournals.org This new side chain was identified as optimal for receptor engagement while minimizing off-target activities. benchchem.com

Verlukast is highly selective for the CysLT1 receptor, showing no significant activity at the CysLT2 receptor. benchchem.com This selectivity is a key feature of this class of antagonists. The modifications leading to Montelukast preserved this high selectivity.

CompoundDescriptionCysLT1R Binding Affinity (IC50, nM)Selectivity (vs. CysLT2R)
MK-571Racemic Mixture418.6Selective for CysLT1R
Verlukast (MK-679)(R)-enantiomer of MK-5718.0No activity at CysLT2R
MontelukastOptimized analog0.5Highly Selective for CysLT1R

Data compiled from multiple sources. nih.govbenchchem.com

Application of Computational Chemistry and Molecular Modeling to SAR Elucidation

Computational chemistry and molecular modeling have been instrumental in understanding the SAR of Verlukast and guiding the design of its analogs. mdpi.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling have been applied to series of quinoline-based CysLT1R antagonists. mdpi.comresearchgate.netdovepress.com

These studies have helped to build a coherent 3D model of the structural requirements for potent antagonism. Pharmacophore models derived for this class of compounds typically feature:

An acidic or negative ionizable feature, corresponding to the carboxylic acid of Verlukast.

A hydrogen-bond acceptor feature.

Three distinct hydrophobic regions, which map onto the quinoline and substituted phenyl rings. wikipedia.org

These computational models were consistent with the experimental SAR data and provided a rational basis for chemical modifications. For example, molecular modeling of early quinoline-based scaffolds helped hypothesize that they were mimicking the spatial arrangement of LTD4's hydrophobic backbone. benchchem.com Docking studies, using crystal structures of the CysLT1R, have further elucidated the binding modes of antagonists like Pranlukast and Zafirlukast, revealing key interactions with specific amino acid residues such as Arginine and Phenylalanine in the binding pocket. acs.orgresearchgate.net Although the crystal structure of Verlukast bound to CysLT1R is not available, these related structures provide a template for understanding its binding. The models confirmed the importance of the 7-chloroquinoline (B30040) for hydrophobic interactions and the necessity of the acidic side chain for anchoring to a basic residue. benchchem.com This rational, structure-based approach was critical in the evolution from Verlukast to the clinically successful Montelukast. atsjournals.org

Research and Findings

Preclinical Research

Verlukast (B1683815) sodium was extensively studied in a variety of in vitro and in vivo preclinical models, which established its profile as a potent and selective LTD₄ antagonist.

In Vitro Studies: In functional assays using isolated guinea pig and human tracheal tissues, Verlukast was shown to be a potent antagonist of contractions induced by LTC₄, LTD₄, and LTE₄. nih.gov For contractions of human trachea induced by LTD₄, it demonstrated a -log KB value of 8.3 ± 0.2, indicating strong receptor antagonism. nih.gov

In Vivo Animal Models:

Guinea Pig Models: Intravenous, aerosol, and intraduodenal administration of Verlukast antagonized bronchoconstriction induced by intravenous LTD₄. It did not, however, block bronchoconstriction induced by arachidonic acid or histamine, demonstrating its specificity. nih.gov

Squirrel Monkey Models: Both oral and aerosol administration of Verlukast effectively blocked LTD₄-induced bronchoconstriction in conscious squirrel monkeys. nih.gov

Rat Models: In conscious, sensitized rats, orally administered Verlukast blocked the bronchoconstriction induced by an ovalbumin antigen challenge. nih.gov

These preclinical studies consistently demonstrated that Verlukast effectively blocks the actions of LTD₄ in animals and is effective in various animal models of antigen-induced bronchoconstriction at plasma concentrations at or below 2 µg/mL. ncats.io

Clinical Research

Comprehensive efficacy and safety data from Phase II or Phase III clinical trials, which would typically include metrics such as changes in Forced Expiratory Volume in 1 second (FEV1), asthma symptom scores, and rates of exacerbations, have not been published.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of orally administered Verlukast (B1683815) was investigated in a study involving 12 healthy male volunteers. nih.gov The study used a single-dose, randomized, crossover design with doses of 75 mg, 250 mg, and 500 mg.

The study found dose-related increases in both the maximum plasma concentration (Cmax) and the area under the curve (AUC). nih.gov The increase in AUC after the 500 mg dose was disproportionately greater than that seen with the 75 mg dose. nih.gov

Effect of Food: The study also assessed the impact of food on the absorption of a 500 mg dose. When administered immediately following a standard meal, there was a 22% decrease in Cmax and a 13% decrease in AUC. nih.gov These differences in the plasma concentration profiles between the fasted and fed states were not considered to be of clinical importance. nih.gov

Information regarding the metabolic pathways and excretion of Verlukast sodium is not extensively detailed in the available literature.

Therapeutic Applications and Discontinuation

Verlukast (B1683815) sodium was developed with the primary therapeutic application of treating asthma and other respiratory diseases where leukotrienes are key mediators. ontosight.ai Its mechanism of action made it a promising candidate for a new class of oral anti-asthma medication.

Despite promising preclinical data and entry into clinical development, the advancement of Verlukast sodium was discontinued (B1498344). The specific reasons for the discontinuation have not been made public by the manufacturer. Often, the discontinuation of an investigational drug can be due to a variety of factors, including insufficient efficacy in larger patient populations, an unfavorable safety profile discovered during clinical trials, or strategic decisions based on the development of other compounds with more favorable characteristics.

Advanced Analytical Methodologies in Verlukast Sodium Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable tools in the analysis of Verlukast (B1683815) sodium, enabling its separation from complex matrices and its precise quantification. High-performance liquid chromatography (HPLC) stands out as the predominant technique in this domain.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of Verlukast sodium and its related substances. ajol.info The versatility of HPLC allows for its application in both the separation and quantification of the compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, utilizing a non-polar stationary phase and a polar mobile phase.

The selection of the detector is critical and is based on the physicochemical properties of the analyte and the desired sensitivity. For this compound, which contains a chromophore, UV-Visible spectroscopy is a suitable detection method. nih.gov Photodiode array (PDA) detectors are particularly advantageous as they can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov While specific methods for this compound are not extensively detailed in publicly available literature, methods developed for the structurally similar compound, Montelukast sodium, provide insights into potential chromatographic conditions.

Table 1: Representative RP-HPLC Parameters for the Analysis of Related CysLT1 Antagonists

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) derpharmachemica.comasianpubs.org
Mobile Phase Acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) asianpubs.org
Flow Rate 1.0 mL/min asianpubs.org
Detection UV at approximately 225 nm, 280 nm, or 350 nm asianpubs.orgglobalresearchonline.net
Temperature Ambient or controlled (e.g., 40°C)

It is important to note that the development of a specific HPLC method for this compound would require optimization of these parameters to achieve the desired separation and sensitivity.

Development and Validation of Methods for Quantification in Biological Matrices (Preclinical)

The quantification of this compound in preclinical biological matrices, such as plasma, is essential for pharmacokinetic studies. This requires the development of robust and validated analytical methods. A fully automated HPLC assay was developed for the quantification of Verlukast in human plasma, highlighting the application of this technique in clinical research contexts which are built upon preclinical foundations.

Method validation is performed in accordance with guidelines from regulatory bodies to ensure the reliability of the data. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. Liquid-liquid extraction or solid-phase extraction are common sample preparation techniques to isolate the analyte from the complex biological matrix.

An example of a validated HPLC-UV method for the quantification of Montelukast in rabbit plasma, which serves as a relevant model, demonstrated linearity in the concentration range of 20-2000 ng/mL. nih.gov The limit of detection (LOD) and lower limit of quantification (LLOQ) were found to be 10 ng/mL and 20 ng/mL, respectively. nih.gov

Table 2: Typical Validation Parameters for Quantification in Preclinical Biological Matrices (based on a related compound)

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99 researchgate.net
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of initial

These parameters ensure that the analytical method is reliable for the intended purpose of quantifying the compound in preclinical studies.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are pivotal for the unequivocal structural elucidation of this compound and the identification of its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. High-field NMR, such as 500 MHz proton NMR (¹H NMR), has been utilized for this purpose. benchchem.com NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its complex structure, including the quinoline (B57606) core and the thioacetal side chains. Both ¹H NMR and ¹³C NMR would be employed for a comprehensive structural analysis.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties of Verlukast

Structural MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline Ring Protons 7.0 - 8.5120 - 150
Ethenyl Protons 6.5 - 7.5125 - 140
Aromatic Protons (Phenyl Ring) 7.0 - 7.8125 - 145
Propionic Acid Protons 2.0 - 3.030 - 45 (CH₂), 170 - 180 (C=O)
Dimethylamino Protons 2.5 - 3.535 - 45

These predicted ranges serve as a guide for the interpretation of experimental NMR spectra of this compound.

Mass Spectrometry (MS) for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for identifying its metabolites. benchchem.com When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures from in vitro and in vivo metabolism studies. nih.gov Fast atom bombardment-mass spectrometry (FAB-MS) has been specifically mentioned for the characterization of Verlukast and its metabolites. nih.gov

In vitro studies with rat liver microsomes have identified several metabolites of Verlukast. nih.gov These include four isomeric monosulfoxides (M1-M4), an N-hydroxymethyl amide (M5), which can further convert to an N-monomethyl amide (M6), and an acyl glucuronide (M7). nih.gov The identification of these metabolites is crucial for understanding the biotransformation pathways of the drug candidate.

Table 4: Identified Metabolites of Verlukast in Preclinical Studies

Metabolite IDDescription
M1-M4Isomeric Monosulfoxides
M5N-hydroxymethyl amide
M6N-monomethyl amide
M7Acyl glucuronide

Trace analysis of impurities in the this compound research compound can also be performed using highly sensitive mass spectrometry techniques, ensuring the purity of the material used in preclinical evaluations.

Quality Control and Assurance Protocols for Research Compound Purity

Ensuring the purity of the this compound research compound is paramount for the validity of preclinical research findings. A robust quality control (QC) and quality assurance (QA) program is therefore essential. This program encompasses a series of tests to confirm the identity, purity, and quality of the active pharmaceutical ingredient (API). The principles of Good Manufacturing Practices (GMP) for APIs provide a framework for these protocols. europa.eu

The QC testing for a research compound like this compound would typically involve a combination of chromatographic and spectroscopic techniques. A stability-indicating HPLC method is crucial to separate the active compound from any potential impurities or degradation products. chemmethod.com Stress testing, which involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, is performed to demonstrate the specificity of the analytical method and to identify potential degradation pathways. semanticscholar.org

Table 5: Typical Quality Control and Assurance Protocol for a Research Compound

TestMethodPurpose
Appearance Visual InspectionTo ensure the physical form and color are consistent.
Identity FTIR, ¹H NMR, Mass SpectrometryTo confirm the chemical structure matches that of this compound.
Purity (Assay) HPLC-UVTo determine the content of this compound, typically expressed as a percentage.
Related Substances/Impurities HPLC-UVTo detect and quantify any process-related impurities or degradation products.
Residual Solvents Gas Chromatography (GC)To ensure that levels of solvents used in the synthesis are below acceptable limits.
Water Content Karl Fischer TitrationTo determine the amount of water present in the compound.

The implementation of these rigorous analytical methodologies and quality control protocols ensures the integrity of the data generated in preclinical studies of this compound, providing a solid foundation for further development.

Preclinical Pharmacokinetic and Adme Investigations of Verlukast Sodium

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

The characterization of a drug candidate's ADME profile in preclinical animal models is fundamental to understanding its disposition in a biological system. Studies in various non-human species have provided insights into how Verlukast (B1683815) sodium is absorbed, distributed, metabolized, and ultimately eliminated from the body.

Verlukast has been shown to be orally active in several preclinical species, including anesthetized guinea pigs, conscious squirrel monkeys, and conscious sensitized rats, demonstrating its absorption from the gastrointestinal tract. cdnsciencepub.com Following administration, the compound undergoes significant metabolism. In vitro studies using rat liver microsomes under oxidative conditions identified five metabolites. These were characterized as four distinct isomeric monosulfoxides and one N-hydroxymethyl amide metabolite. researchgate.net The N-hydroxymethyl amide can subsequently lose formaldehyde (B43269) to form an N-monomethyl amide. researchgate.net

Further metabolic pathways have been elucidated using rat liver cytosol fortified with glutathione (B108866) (GSH). researchgate.net These investigations revealed the formation of a previously uncharacterized GSH conjugate of Verlukast. researchgate.net This indicates that conjugation with glutathione is a notable metabolic route for the compound in rats. researchgate.net

Excretion studies in rats provided quantitative data on the elimination pathways. Following a single intravenous dose, approximately 80% of the administered dose was recovered in the bile within four hours. researchgate.net This points to hepatobiliary excretion as the primary route of elimination in this species. The composition of the metabolites in the bile was diverse, consisting of the glutathione conjugate (accounting for 16.5% of the dose), the cysteinylglycine, cysteine, and N-acetylcysteine conjugates (collectively 7.5%), unchanged Verlukast (14.5%), and the remaining 40.5% comprised of various oxidation or acyl glucuronide metabolites. researchgate.net

Plasma Protein Binding Characteristics Across Different Animal Models

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it is generally the unbound fraction of the drug that is free to distribute into tissues and exert a pharmacological effect. nih.gov The assessment of plasma protein binding (PPB) is a standard component of preclinical evaluation, and significant variability can be observed between different animal species. nih.govpsu.edu

Standard in vitro methods, such as equilibrium dialysis and ultrafiltration, are employed to determine the percentage of a compound that binds to plasma proteins in various preclinical models, including rats, dogs, and monkeys. nih.govumich.edu For the leukotriene antagonist class, interspecies differences in protein binding have been noted. For instance, the racemic compound MK-571, of which Verlukast is the (R)-enantiomer, was reported to exhibit interspecies differences in stereoselective protein binding. cdnsciencepub.com Similarly, studies with the drug tamsulosin (B1681236) showed significant differences in the percentage bound between rats (79.0–80.6%), dogs (90.2–90.3%), and humans (98.9–99.1%). psu.edu

While specific multi-species data for Verlukast is not extensively published, studies on the structurally related compound Quinlukast in rats demonstrated very high plasma protein binding. researchgate.net This high degree of binding influences the drug's distribution volumes. researchgate.net

Table 1: Plasma Protein Binding of Quinlukast in a Preclinical Model
CompoundSpeciesPercentage Bound (%)Reference
QuinlukastRat~99.7% researchgate.net

These findings underscore the importance of evaluating plasma protein binding in multiple species during preclinical development to understand potential pharmacokinetic differences that may influence the translation of data to humans.

Tissue Distribution Studies in Preclinical Species

Understanding the distribution of a drug candidate into various tissues is crucial for identifying target organs for efficacy and potential toxicity. researchgate.net Preclinical studies for Verlukast and related compounds have utilized both direct measurement and indirect evidence to infer tissue distribution.

The pharmacological activity of Verlukast in the lungs of guinea pigs and squirrel monkeys, where it blocks leukotriene-induced bronchoconstriction, implies sufficient distribution to the airway smooth muscle to exert its antagonist effect. cdnsciencepub.comnih.gov More direct evidence comes from studies involving the racemic mixture, MK-571. In a mouse model, the administration of MK-571 was shown to impact the function of the multidrug resistance protein 4 (MRP4) transporter in cervicovaginal tissues. nih.gov Co-administration of MK-571 significantly increased the concentration of another vaginally administered drug, demonstrating that MK-571 distributes to and interacts with transporters within the endocervix and vagina of mice. nih.gov

While comprehensive quantitative tissue distribution data for Verlukast is limited in publicly available literature, information from other leukotriene receptor antagonists can provide context. For example, toxicology studies with Montelukast in rats and monkeys identified the gastrointestinal system as the primary target organ, with secondary organs including the adrenals, lung, kidney, heart, and lymphoid system, indicating drug distribution to these sites. fda.gov

In Vitro/In Vivo Correlation (IVIVC) Methodologies in Preclinical Development

In vitro/in vivo correlation (IVIVC) refers to the development of a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed). allucent.comdissolutiontech.com Establishing a successful IVIVC can be a valuable tool in drug development, potentially reducing the number of animal and human studies required. researchgate.net

The U.S. Food and Drug Administration (FDA) defines several levels of correlation. A Level A correlation, which is the most informative, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate (absorption rate). allucent.comdissolutiontech.com This is often achieved by using deconvolution techniques on in vivo plasma concentration data to derive the in vivo absorption profile, which is then compared to the in vitro dissolution profile. nih.gov

In the preclinical phase, IVIVC can be used to select and optimize formulations. For instance, different formulation prototypes can be tested in vitro, and the IVIVC model can then predict the likely in vivo performance, helping to guide the selection of a lead formulation for further testing. mdpi.com A study on the anti-infective corallopyronin A in mice successfully established a Level C IVIVC, where a single point from the in vitro dissolution profile was correlated with a pharmacokinetic parameter (bioavailability). mdpi.com This demonstrates the application of IVIVC principles in a preclinical animal model to link in vitro formulation performance with in vivo outcomes. mdpi.com

While specific IVIVC models developed for Verlukast are not described in the literature, the principles of IVIVC would be applicable to its preclinical development. By testing various formulations with different release rates in both in vitro dissolution apparatuses and in an animal model (e.g., rat or dog), researchers could attempt to build a correlative model to guide formulation optimization and establish meaningful product specifications.

Contemporary Research Applications and Future Trajectories for Verlukast Sodium

Verlukast (B1683815) Sodium as a Mechanistic Probe for Leukotriene Biology

Verlukast sodium serves as a critical tool for dissecting the intricate roles of cysteinyl leukotrienes (CysLTs) in various physiological and pathological processes. CysLTs, including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that exert their effects through specific G-protein coupled receptors, primarily the CysLT1 receptor. ncats.iorespiratory-therapy.com

As a selective antagonist, verlukast specifically blocks the binding of LTD4 to the CysLT1 receptor, allowing researchers to isolate and study the downstream signaling pathways and cellular responses mediated by this receptor. nih.govncats.ioncats.io This has been instrumental in confirming the role of the CysLT1 receptor in mediating bronchoconstriction, a key feature of asthma. nih.govnih.gov

Key Research Applications:

Receptor Characterization: Verlukast is used in binding assays to characterize the affinity and selectivity of the CysLT1 receptor in various tissues and cell types. nih.gov For instance, studies have determined its high affinity for the CysLT1 receptor in guinea pig and human lung homogenates. benchchem.comnih.gov

Signal Transduction Studies: By blocking the CysLT1 receptor, researchers can investigate the specific intracellular signaling cascades activated by leukotrienes, such as changes in cytosolic calcium levels. ncats.ioncats.io

Distinguishing Receptor Subtypes: The selectivity of verlukast for the CysLT1 receptor over the CysLT2 receptor helps in differentiating the distinct biological functions of these two receptor subtypes. ncats.ioncats.io

Exploration of Repurposing Opportunities in Preclinical Disease Models (e.g., select infectious diseases)

The established pharmacological profile of this compound makes it a candidate for drug repurposing, particularly in diseases where leukotriene-mediated inflammation is implicated. While originally developed for asthma, its anti-inflammatory properties are being explored in other contexts.

One notable area of investigation is in certain infectious diseases. benchchem.com The rationale stems from the fact that pathogens can trigger inflammatory responses that involve the production of leukotrienes. By antagonizing the CysLT1 receptor, verlukast could potentially modulate this host inflammatory response to the benefit of the host. Preclinical studies are essential to validate these hypotheses. However, creating animal models that accurately replicate human infections presents a significant challenge. aboutscience.euresearchgate.net

For example, research has suggested a potential role for leukotriene receptor antagonists in modulating the host response to infections, although specific preclinical studies on verlukast for particular infectious diseases are still emerging. benchchem.com The success of repurposing drugs often relies on a deep understanding of the complex interactions between pathogens and their hosts. aboutscience.eu

Contribution to the Rational Design of Next-Generation Leukotriene Modulators

The development history of verlukast and other first-generation leukotriene receptor antagonists has provided invaluable insights for the rational design of new and improved modulators. The structure-activity relationship (SAR) studies conducted during the development of verlukast have been particularly informative. atsjournals.org

Verlukast was developed from a styrylquinoline lead structure based on a hypothetical model of the LTD4 receptor. ncats.ioncats.io The iterative process of modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties has created a roadmap for medicinal chemists. iit.edu This knowledge helps in designing next-generation compounds with improved characteristics, such as:

Enhanced Potency and Selectivity: By understanding the key structural features of verlukast responsible for its high affinity to the CysLT1 receptor, chemists can design new molecules with even greater potency and selectivity, potentially leading to lower effective doses and fewer off-target effects.

Improved Pharmacokinetic Profiles: The challenges encountered with the metabolism and potential toxicity of early antagonists have guided the design of newer compounds with better absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org

Novel Mechanisms of Action: Insights from verlukast's interaction with the CysLT1 receptor can inspire the design of molecules that modulate the leukotriene pathway through different mechanisms, such as allosteric modulation or targeting downstream signaling components.

The development of montelukast, a successful leukotriene receptor antagonist, was a direct result of extensive structure-activity relationship analysis that built upon the knowledge gained from earlier compounds like verlukast. atsjournals.org

Addressing Challenges in Preclinical Drug Development: Insights from this compound's History

The journey of verlukast from a promising asthma drug candidate to its discontinuation offers important lessons for preclinical drug development. benchchem.com The process of bringing a new drug to market is long, expensive, and fraught with a high rate of failure, with many candidates failing in preclinical or clinical stages. nih.govslideshare.netfrontiersin.org

The discontinuation of verlukast due to hepatotoxicity in clinical trials, despite its potent and selective preclinical profile, underscores a critical challenge: the difficulty in predicting human toxicity from preclinical animal models. benchchem.com This highlights the need for:

Improved Predictive Models: There is a continuous need to develop more sophisticated in vitro and in vivo models that can more accurately predict potential adverse effects in humans. researchgate.net This includes the use of human-derived cells and tissues and advanced computational modeling. frontiersin.org

Early and Comprehensive Toxicity Screening: The history of verlukast emphasizes the importance of conducting thorough toxicology assessments as early as possible in the drug development pipeline to identify potential liabilities before significant resources are invested. This "fail early, fail cheap" strategy is crucial for improving the efficiency of drug development. frontiersin.org

Understanding Species Differences: The discrepancy between preclinical animal data and human clinical outcomes for verlukast points to significant species differences in drug metabolism and toxicity pathways. A deeper understanding of these differences is essential for better translation of preclinical findings.

Potential as a Reference Compound in Comparative Pharmacology Studies

Given its well-documented potency and selectivity as a CysLT1 receptor antagonist, this compound serves as a valuable reference compound in comparative pharmacology studies. nih.govmedchemexpress.com When researchers develop new compounds targeting the leukotriene pathway, they often compare their activity against established standards like verlukast.

Use as a Reference Standard:

Benchmarking New Antagonists: The binding affinity (IC50) and functional antagonism (KB) values of verlukast are used as benchmarks to evaluate the potency and efficacy of novel CysLT1 receptor antagonists. nih.gov

Validating Assay Systems: Verlukast can be used to validate new experimental assays designed to measure CysLT1 receptor activity, ensuring the reliability and accuracy of the results.

Probing the Leukotriene Pathway: In studies investigating the broader pharmacology of the leukotriene pathway, verlukast can be used to confirm the involvement of the CysLT1 receptor in a particular biological response. respiratory-therapy.compharmgkb.org

Its consistent and well-characterized pharmacological profile makes it a reliable tool for ensuring the comparability and reproducibility of data across different laboratories and research studies. nih.gov A deuterated version of verlukast is also available for use as an internal standard in mass spectrometry-based studies. medchemexpress.com

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Verlukast sodium?

Answer:
this compound (C₂₆H₂₇ClN₂O₃S₂, CAS 120443-16-5) requires rigorous synthesis and characterization to ensure reproducibility. Key steps include:

  • Synthesis : Follow protocols for thioether bond formation and chiral center stabilization, as outlined in its molecular structure .
  • Characterization : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification .
  • Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis in the main text for novel compounds and providing supplementary data for replicates .

Basic: How can researchers validate the purity and stability of this compound in experimental settings?

Answer:

  • Purity : Employ USP-grade test solutions (e.g., Ferrous Sulfate, Acid TS) to detect impurities via redox reactions .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitored via spectrophotometry or HPLC .
  • Reporting : Use standardized tables to document batch-specific purity metrics and degradation thresholds, ensuring compliance with regulatory frameworks .

Advanced: What in vivo models are most effective for studying this compound’s role in age-related macular degeneration (AMD)?

Answer:

  • Model Selection : Use transgenic mice with retinal pigment epithelial (RPE) degeneration or laser-induced choroidal neovascularization (CNV) to mimic dry and wet AMD, respectively .
  • Dosage Optimization : Administer this compound intraperitoneally at 10–50 mg/kg/day, tracking drusen formation via optical coherence tomography (OCT) .
  • Data Validation : Correlate histopathology with OCT imaging to confirm RPE integrity and anti-angiogenic effects .

Advanced: How should researchers design experiments to evaluate this compound in combination therapies (e.g., with GW779439X or hesperetin)?

Answer:

  • In Vitro Screening : Use dose-matrix assays to identify synergistic effects (e.g., Chou-Talalay method) on cancer cell lines or ABC transporter inhibition .
  • Pharmacokinetics : Assess drug-drug interactions via LC-MS/MS to monitor Verlukast’s plasma concentration in the presence of co-administered compounds .
  • In Vivo Validation : Test combinations in xenograft models, prioritizing endpoints like tumor volume reduction or ABC transporter gene expression (e.g., qPCR) .

Advanced: How can contradictory efficacy data for this compound across studies be systematically analyzed?

Answer:

  • Meta-Analysis : Aggregate data from EHRs or clinical trials using multivariate regression to adjust for variables like dosage, patient demographics, and comorbidities .
  • Bias Assessment : Apply GRADE criteria to evaluate study quality, focusing on randomization, blinding, and confounder control .
  • Mechanistic Clarification : Use RNA-seq or CRISPR screens to identify context-dependent genetic modifiers (e.g., miR-155 in oncogenic loops) that explain variability .

Advanced: What methodologies are optimal for elucidating this compound’s molecular pathways in cancer biology?

Answer:

  • Target Identification : Perform RNAi or CRISPR-Cas9 screens to pinpoint genes modulated by Verlukast (e.g., Smad4 in TGF-β signaling) .
  • Pathway Mapping : Use STRING or KEGG databases to visualize interactions between Verlukast targets (e.g., ABC transporters) and oncogenic networks .
  • Functional Validation : Conduct luciferase reporter assays to confirm miRNA regulation (e.g., miR-155) in triple-negative breast cancer models .

Advanced: How can researchers standardize data reporting for this compound studies to enhance reproducibility?

Answer:

  • FAIR Principles : Ensure datasets are Findable (DOIs), Accessible (public repositories), Interoperable (standardized formats like .csv), and Reusable (metadata templates) .
  • Protocol Pre-registration : Use platforms like ClinicalTrials.gov or Open Science Framework to document methods before experimentation .
  • Cross-Validation : Share raw data (e.g., NMR spectra, RNA-seq reads) in supplementary materials, enabling independent verification .

Advanced: What computational tools are suitable for modeling this compound’s genetic interaction networks?

Answer:

  • Network Construction : Employ tools like Cytoscape with input from RNAi/CRISPR screens to map gene-drug interactions .
  • Evolutionary Modeling : Apply BEAST or MrBayes to infer selection pressures on Verlukast-targeted pathways in viral or cancer evolution .
  • Dose-Response Prediction : Use machine learning (e.g., random forests) to predict synergies or antagonisms in combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.